molecular formula C27H23ClN2O5 B11580891 N-(1,3-benzodioxol-5-ylmethyl)-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide

Cat. No.: B11580891
M. Wt: 490.9 g/mol
InChI Key: VEXICXNICVSJIN-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE is a complex organic compound with a unique structure that combines a benzodioxole moiety, a chlorobenzoyl group, and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole and indole intermediates, followed by their coupling and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-1H-INDOL-3-YL]ACETAMIDE
  • **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-2-YL]ACETAMIDE

Uniqueness

The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H23ClN2O5

Molecular Weight

490.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide

InChI

InChI=1S/C27H23ClN2O5/c1-16-21(13-26(31)29-14-17-3-10-24-25(11-17)35-15-34-24)22-12-20(33-2)8-9-23(22)30(16)27(32)18-4-6-19(28)7-5-18/h3-12H,13-15H2,1-2H3,(H,29,31)

InChI Key

VEXICXNICVSJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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